molecular formula C12H17NO B13231703 5-(Cyclohex-2-en-1-yl)-3-(propan-2-yl)-1,2-oxazole

5-(Cyclohex-2-en-1-yl)-3-(propan-2-yl)-1,2-oxazole

Cat. No.: B13231703
M. Wt: 191.27 g/mol
InChI Key: HOIVFYVNWBUGSZ-UHFFFAOYSA-N
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Description

5-(Cyclohex-2-en-1-yl)-3-(propan-2-yl)-1,2-oxazole is an organic compound that belongs to the class of oxazoles Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Cyclohex-2-en-1-yl)-3-(propan-2-yl)-1,2-oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of cyclohex-2-en-1-ylamine with isopropyl ketone in the presence of an oxidizing agent to form the oxazole ring. The reaction conditions often include elevated temperatures and the use of catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to obtain high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

5-(Cyclohex-2-en-1-yl)-3-(propan-2-yl)-1,2-oxazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the oxazole ring into other functional groups.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while reduction may produce amines or alcohols.

Scientific Research Applications

5-(Cyclohex-2-en-1-yl)-3-(propan-2-yl)-1,2-oxazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(Cyclohex-2-en-1-yl)-3-(propan-2-yl)-1,2-oxazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohex-2-en-1-ol: A related compound with a similar cyclohexene ring structure.

    1-Methyl-4-(prop-1-en-2-yl)cyclohex-1-ene: Another compound with a similar isopropyl group.

Uniqueness

5-(Cyclohex-2-en-1-yl)-3-(propan-2-yl)-1,2-oxazole is unique due to its specific combination of a cyclohexene ring and an oxazole ring with an isopropyl group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

Molecular Formula

C12H17NO

Molecular Weight

191.27 g/mol

IUPAC Name

5-cyclohex-2-en-1-yl-3-propan-2-yl-1,2-oxazole

InChI

InChI=1S/C12H17NO/c1-9(2)11-8-12(14-13-11)10-6-4-3-5-7-10/h4,6,8-10H,3,5,7H2,1-2H3

InChI Key

HOIVFYVNWBUGSZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NOC(=C1)C2CCCC=C2

Origin of Product

United States

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